molecular formula C14H15FN4O3S2 B2946134 1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034589-66-5

1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2946134
CAS No.: 2034589-66-5
M. Wt: 370.42
InChI Key: RHSPNJGEUMYHIB-UHFFFAOYSA-N
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Description

1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C14H15FN4O3S2 and its molecular weight is 370.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

1-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O3S2/c1-18-12-6-10(15)11(7-13(12)19(2)24(18,21)22)17-14(20)16-8-9-4-3-5-23-9/h3-7H,8H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSPNJGEUMYHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)NCC3=CC=CS3)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-ylmethyl)urea is a novel derivative that has garnered attention in recent research due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties and the underlying mechanisms of action.

Structural Overview

The compound features a thiadiazole core fused with a urea moiety and a thiophene side group. The presence of fluorine and the unique arrangement of functional groups contribute to its biological activity.

Biological Activities

Research indicates that thiadiazole derivatives exhibit a wide range of pharmacological properties, including:

  • Antibacterial Activity : Compounds with thiadiazole structures have shown promising antibacterial effects. For instance, studies have reported that derivatives with thiadiazole rings demonstrate significant inhibition against various bacterial strains.
  • Antifungal Activity : Similar to their antibacterial properties, thiadiazole derivatives have also been evaluated for antifungal activity. The incorporation of specific substituents can enhance this activity.
  • Anti-inflammatory Effects : Thiadiazole derivatives are known to exhibit anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines.
  • Urease Inhibition : A notable area of research is the urease inhibitory activity of thiadiazole derivatives. For example, compounds similar to our target compound have shown IC50 values indicating potent urease inhibition, which is crucial in treating conditions like urease-related infections .

Case Studies and Experimental Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Urease Inhibition Study :
    • A series of thiadiazole derivatives were synthesized and evaluated for their urease inhibitory activities. The most potent derivative exhibited an IC50 value significantly lower than standard controls. This suggests that modifications in the structure can lead to enhanced urease inhibition .
  • Antimicrobial Activity Assessment :
    • Compounds derived from thiadiazole structures were tested against various microbial strains. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Evaluation :
    • The cytotoxic effects of these compounds were assessed using Vero cells through MTT assays. The results showed varying degrees of cytotoxicity depending on the structural modifications made to the thiadiazole core .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureIC50 Value (µM)Reference
Urease Inhibition1-(6-Fluoro...thiourea derivative0.87
AntibacterialThiadiazole derivativeVaries
AntifungalThiadiazole derivativeVaries
CytotoxicityThiadiazole derivativeVaries

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The presence of the thiadiazole ring enhances binding affinity to urease and other enzymes involved in metabolic pathways.
  • Cell Membrane Permeability : The lipophilic nature due to fluorination aids in cellular uptake and subsequent biological action.

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